molecular formula C18H17NO B11856181 4-(inden-1-ylidenemethyl)-2-methoxy-N-methylaniline

4-(inden-1-ylidenemethyl)-2-methoxy-N-methylaniline

Katalognummer: B11856181
Molekulargewicht: 263.3 g/mol
InChI-Schlüssel: BYDBYKBCFAFUKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Inden-1-ylidenemethyl)-2-methoxy-N-methylaniline is an organic compound that features a unique structure combining an indene moiety with a methoxy-substituted aniline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(inden-1-ylidenemethyl)-2-methoxy-N-methylaniline typically involves a multi-step process. One common method is the condensation of 2-methoxy-N-methylaniline with an indene derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Inden-1-ylidenemethyl)-2-methoxy-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Inden-1-ylidenemethyl)-2-methoxy-N-methylaniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(inden-1-ylidenemethyl)-2-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Inden-1-ylidenemethyl)-2-methoxy-N-methylaniline stands out due to its unique combination of an indene moiety with a methoxy-substituted aniline. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C18H17NO

Molekulargewicht

263.3 g/mol

IUPAC-Name

4-(inden-1-ylidenemethyl)-2-methoxy-N-methylaniline

InChI

InChI=1S/C18H17NO/c1-19-17-10-7-13(12-18(17)20-2)11-15-9-8-14-5-3-4-6-16(14)15/h3-12,19H,1-2H3

InChI-Schlüssel

BYDBYKBCFAFUKD-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.